VH032-NH-CO-CH2-NHBoc

Catalog No.
S12858746
CAS No.
M.F
C29H41N5O6S
M. Wt
587.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VH032-NH-CO-CH2-NHBoc

Product Name

VH032-NH-CO-CH2-NHBoc

IUPAC Name

tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate

Molecular Formula

C29H41N5O6S

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C29H41N5O6S/c1-17-23(41-16-32-17)19-10-8-18(9-11-19)13-30-25(37)21-12-20(35)15-34(21)26(38)24(28(2,3)4)33-22(36)14-31-27(39)40-29(5,6)7/h8-11,16,20-21,24,35H,12-15H2,1-7H3,(H,30,37)(H,31,39)(H,33,36)/t20-,21+,24-/m1/s1

InChI Key

VTKNFMYABFTAQP-ZFGGDYGUSA-N

SMILES

Array

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O

VH032-NH-CO-CH2-NHBoc is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, pre-functionalized with a short linker terminating in a tert-butyloxycarbonyl (Boc)-protected amine. This compound is not an end-product but a strategic chemical intermediate, designed specifically to streamline the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). Its primary procurement value lies in its role as a ready-to-use building block that facilitates controlled, stepwise conjugation to a target protein ligand, bypassing the need for foundational linker synthesis from the parent VHL ligand.

Substituting this compound with its parent ligand, VH032, necessitates a multi-step, in-house synthesis to attach a suitable linker, adding significant time, cost, and purification challenges. Opting for a VH032 derivative with a different terminal group, such as a carboxylic acid or an azide, is not a simple swap; it mandates a complete change in conjugation chemistry (e.g., from amide coupling to click chemistry), rendering it incompatible with an established synthetic route. Procuring the unprotected amine version introduces risks of instability and undesirable side reactions due to the high nucleophilicity of the free amine, compromising reaction control and final product purity. The Boc-protected terminal amine is therefore a deliberate choice for process control and compatibility with standard, orthogonal synthesis strategies.

Process Efficiency: Enables Orthogonal Synthesis Strategy to Reduce Timelines

The Boc protecting group is specifically chosen for its stability to common reaction conditions (e.g., amide couplings) while being readily and cleanly removable with acid (e.g., TFA), a classic orthogonal protection strategy. Procuring this pre-functionalized building block allows a PROTAC synthesis to proceed via a controlled, stepwise route. This contrasts sharply with starting from the parent VH032 ligand, which requires a minimum of 3-4 additional steps of linker synthesis, activation, coupling, and purification before conjugation to the target ligand can even begin.

Evidence DimensionNumber of Synthetic Steps Saved
Target Compound Data0 (Ready for deprotection and coupling)
Comparator Or BaselineParent VH032 Ligand: Requires 3-4+ additional steps (linker synthesis, coupling, purification)
Quantified DifferenceSaves at least 3-4 synthesis and purification steps
ConditionsStandard PROTAC synthesis workflow involving amide bond formation.

This directly reduces labor, material costs, and development timelines, making it a superior procurement choice for rapid PROTAC library generation and SAR studies.

Reaction Control & Purity: Boc Protection Prevents Side Reactions Compared to Free Amine

The Boc group effectively 'masks' the highly reactive primary amine, preventing it from engaging in unwanted side reactions during storage or initial coupling steps involving other parts of the molecule. Procuring the unprotected amine equivalent (VH032-linker-NH2) introduces significant process risk; the free amine can act as a nucleophile, leading to oligomerization, reaction with trace electrophiles, or other byproducts that complicate purification and lower the overall yield of the final PROTAC. The use of the Boc-protected form ensures that the amine is only revealed immediately before the intended coupling step, maximizing reaction control and the purity of the subsequent intermediate.

Evidence DimensionReaction Selectivity
Target Compound DataHigh (Amine is protected until desired step)
Comparator Or BaselineUnprotected Amine Analog: Low (Free amine is susceptible to side reactions)
Quantified DifferenceQualitatively higher reaction control and intermediate purity, reducing complex purification needs.
ConditionsMulti-step synthesis environment with various reagents and potential for side reactions.

This enhances batch-to-batch reproducibility and simplifies downstream purification, which are critical procurement considerations for generating reliable biological data.

Workflow Compatibility: Designed for Mainstream Amide Coupling Chemistry

Upon deprotection, this compound yields a primary amine, which is the ideal functional group for participating in one of the most robust and widely used reactions in medicinal chemistry: amide bond formation. This makes the compound a 'plug-and-play' reagent for workflows where the target protein ligand (or a linker attached to it) possesses a carboxylic acid. While alternative functional groups like thiols or azides are useful, they require different, sometimes more specialized, coupling partners and reaction conditions (e.g., maleimides for thiols, alkynes for azides). The choice of a Boc-protected amine provides maximal compatibility with the most common PROTAC synthesis strategies.

Evidence DimensionReaction Type Compatibility
Target Compound DataAmine (post-deprotection) for Amide Coupling
Comparator Or BaselineThiol, Azide, or Alkyne terminated linkers requiring Michael addition or Click Chemistry
Quantified DifferenceCompatible with the most prevalent and well-characterized coupling reaction in PROTAC synthesis.
ConditionsStandard peptide/amide coupling conditions (e.g., HATU, HOBt, DIC).

For labs standardized on robust amide coupling protocols, this compound eliminates the need to develop or troubleshoot alternative conjugation chemistries, ensuring a smoother and more predictable workflow.

Rapid Generation of PROTAC Libraries for Structure-Activity Relationship (SAR) Studies

This compound is the right choice for research programs focused on rapidly synthesizing a diverse library of PROTACs. Its pre-functionalized, protected state allows for parallel synthesis workflows where a common VHL-linker intermediate is quickly deprotected and coupled to a variety of warhead-linker fragments, accelerating the exploration of linker length and composition.

Complex, Multi-Step Syntheses Requiring Orthogonal Protecting Groups

In projects requiring the synthesis of complex PROTACs with multiple functional groups, the Boc-protected amine is essential. It allows for selective deprotection without disturbing other acid- or base-labile protecting groups (e.g., Fmoc, silyl ethers) that may be present on the target-binding warhead, ensuring synthetic pathway integrity.

Workflows Demanding High Reproducibility and Final Product Purity

For applications where batch-to-batch consistency is paramount, such as lead optimization or the synthesis of tool compounds for critical biological assays, this building block is superior to the unprotected amine. The Boc group ensures controlled reactions, minimizing the formation of impurities that could confound biological results and require resource-intensive purification.

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

587.27775522 Da

Monoisotopic Mass

587.27775522 Da

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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